molecular formula C16H13F3N4O6S2 B15135301 Antitubercular agent-44

Antitubercular agent-44

Cat. No.: B15135301
M. Wt: 478.4 g/mol
InChI Key: RDJADVVFBAIVKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular agent-44 involves the amalgamation of pyrazine and 1,2,4-triazole scaffolds. The process typically includes the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The scalability of the synthesis process is crucial for the commercial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-44 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature, with ethanol serving as the solvent .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity. These derivatives are tested for their efficacy against Mycobacterium tuberculosis to identify the most potent compounds .

Properties

Molecular Formula

C16H13F3N4O6S2

Molecular Weight

478.4 g/mol

IUPAC Name

1-[3,5-difluoro-4-[(4-fluorosulfonyloxyphenoxy)methyl]phenyl]-3-(methanesulfonamido)-1,2,4-triazole

InChI

InChI=1S/C16H13F3N4O6S2/c1-30(24,25)22-16-20-9-23(21-16)10-6-14(17)13(15(18)7-10)8-28-11-2-4-12(5-3-11)29-31(19,26)27/h2-7,9H,8H2,1H3,(H,21,22)

InChI Key

RDJADVVFBAIVKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=N1)C2=CC(=C(C(=C2)F)COC3=CC=C(C=C3)OS(=O)(=O)F)F

Origin of Product

United States

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